molecular formula C24H23Cl2N5O3 B2707860 2-(4-chlorophenoxy)-N-(2-{5-[(4-chlorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-2-methylpropanamide CAS No. 921912-29-0

2-(4-chlorophenoxy)-N-(2-{5-[(4-chlorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-2-methylpropanamide

Cat. No.: B2707860
CAS No.: 921912-29-0
M. Wt: 500.38
InChI Key: BCNJUHJTLQPAIC-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(2-{5-[(4-chlorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-2-methylpropanamide is a synthetic organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of chlorobenzyl and chlorophenoxy groups in its structure suggests that it may exhibit significant pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(2-{5-[(4-chlorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-2-methylpropanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazolopyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazines and pyrimidine derivatives.

    Introduction of the chlorobenzyl group: This step may involve nucleophilic substitution reactions where a chlorobenzyl halide reacts with the pyrazolopyrimidine core.

    Attachment of the chlorophenoxy group: This can be done through etherification reactions using chlorophenol and suitable alkylating agents.

    Final amide formation: The last step involves the formation of the amide bond through condensation reactions between the intermediate and a suitable amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(2-{5-[(4-chlorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.

    Substitution: The chlorobenzyl and chlorophenoxy groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for treating diseases due to its pharmacological properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(2-{5-[(4-chlorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-2-methylpropanamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The presence of the pyrazolopyrimidine core suggests that it may inhibit certain enzymes or modulate receptor activity, leading to its biological effects. The exact pathways and targets would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)-N-(2-{5-[(4-chlorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-2-methylpropanamide: can be compared with other pyrazolopyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and pharmacological properties compared to other similar compounds.

Biological Activity

The compound 2-(4-chlorophenoxy)-N-(2-{5-[(4-chlorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-2-methylpropanamide (often referred to as Y030-7152) is a synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H22Cl2N4O2C_{20}H_{22}Cl_2N_4O_2, with a molecular weight of 409.33 g/mol. Its structure features a pyrazolo[3,4-d]pyrimidine core, which is known for various biological activities, including anticancer and anti-inflammatory effects.

PropertyValue
Molecular Weight409.33 g/mol
Molecular FormulaC20H22Cl2N4O2
LogP4.8606
Polar Surface Area54.384 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

Anticancer Activity

Research indicates that compounds with pyrazolo[3,4-d]pyrimidine structures exhibit significant anticancer properties. For instance, derivatives have shown cytotoxicity against various cancer cell lines:

  • MCF7 (breast cancer) : IC50 values reported around 3.79 µM.
  • A549 (lung cancer) : Notable inhibition with IC50 values ranging from 26 µM to 48 µM depending on the derivative tested.

The mechanism of action is primarily attributed to the inhibition of specific kinases involved in cell proliferation and survival pathways.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound exhibits anti-inflammatory activity by modulating pathways associated with inflammatory cytokines. The inhibition of lipoxygenase enzymes has been particularly noted, which plays a crucial role in the inflammatory response.

Antioxidant Activity

Preliminary assays suggest that the compound possesses significant antioxidant properties, which can be beneficial in reducing oxidative stress in cells. This activity is measured using assays that evaluate lipid peroxidation levels.

Case Studies and Research Findings

  • Study on Anticancer Properties :
    • A study published in Journal of Medicinal Chemistry highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives against various cancer cell lines. The compound showed promising results with IC50 values indicating potent cytotoxicity against MCF7 and A549 cells .
  • Anti-inflammatory Mechanism :
    • Research conducted on lipoxygenase inhibition revealed that derivatives similar to Y030-7152 significantly reduce inflammatory markers in cellular models . The inhibition percentage was noted to be substantial at concentrations of 100 µM.
  • Antioxidant Activity Assessment :
    • In a study evaluating antioxidant potential, the compound demonstrated a high percentage of inhibition against lipid peroxidation at concentrations as low as 100 µM . This suggests its potential utility in formulations aimed at combating oxidative stress-related diseases.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-[5-[(4-chlorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23Cl2N5O3/c1-24(2,34-19-9-7-18(26)8-10-19)23(33)27-11-12-31-21-20(13-29-31)22(32)30(15-28-21)14-16-3-5-17(25)6-4-16/h3-10,13,15H,11-12,14H2,1-2H3,(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCNJUHJTLQPAIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=C(C=C3)Cl)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23Cl2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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